molecular formula C24H21N3O5 B11312213 N-(4-methoxyphenyl)-2-{2-[5-(phenoxymethyl)-1,2,4-oxadiazol-3-yl]phenoxy}acetamide

N-(4-methoxyphenyl)-2-{2-[5-(phenoxymethyl)-1,2,4-oxadiazol-3-yl]phenoxy}acetamide

Cat. No.: B11312213
M. Wt: 431.4 g/mol
InChI Key: RJPCMMGRJQHJKW-UHFFFAOYSA-N
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Description

N-(4-methoxyphenyl)-2-{2-[5-(phenoxymethyl)-1,2,4-oxadiazol-3-yl]phenoxy}acetamide is a complex organic compound known for its potential therapeutic applications, particularly in the treatment of certain types of cancer. This compound has garnered attention due to its unique structure and promising biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methoxyphenyl)-2-{2-[5-(phenoxymethyl)-1,2,4-oxadiazol-3-yl]phenoxy}acetamide typically involves multiple steps, starting from readily available starting materials. The process often includes the formation of the oxadiazole ring, followed by the introduction of the phenoxymethyl group and subsequent coupling with the acetamide moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

While detailed industrial production methods are not widely documented, the synthesis of such compounds on an industrial scale would likely involve similar steps as in laboratory synthesis, with adjustments for scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

N-(4-methoxyphenyl)-2-{2-[5-(phenoxymethyl)-1,2,4-oxadiazol-3-yl]phenoxy}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s biological activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups, potentially enhancing the compound’s biological activity.

Scientific Research Applications

Comparison with Similar Compounds

N-(4-methoxyphenyl)-2-{2-[5-(phenoxymethyl)-1,2,4-oxadiazol-3-yl]phenoxy}acetamide can be compared with other similar compounds, such as:

These compounds share structural similarities but differ in specific functional groups, which can influence their biological activities and mechanisms of action. The unique combination of the oxadiazole ring and phenoxymethyl group in this compound contributes to its distinct properties and potential therapeutic applications.

Properties

Molecular Formula

C24H21N3O5

Molecular Weight

431.4 g/mol

IUPAC Name

N-(4-methoxyphenyl)-2-[2-[5-(phenoxymethyl)-1,2,4-oxadiazol-3-yl]phenoxy]acetamide

InChI

InChI=1S/C24H21N3O5/c1-29-18-13-11-17(12-14-18)25-22(28)15-31-21-10-6-5-9-20(21)24-26-23(32-27-24)16-30-19-7-3-2-4-8-19/h2-14H,15-16H2,1H3,(H,25,28)

InChI Key

RJPCMMGRJQHJKW-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)COC2=CC=CC=C2C3=NOC(=N3)COC4=CC=CC=C4

Origin of Product

United States

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